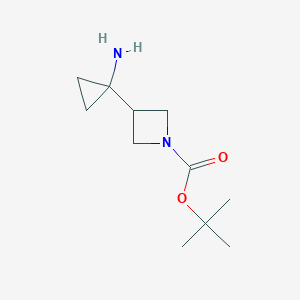

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Beschreibung

Structural Overview and Significance in Heterocyclic Chemistry

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate exemplifies the sophisticated molecular design principles that govern modern heterocyclic chemistry. The compound's molecular formula C₁₂H₂₂N₂O₂ reflects a molecular weight of 226.32 grams per mole, positioning it within the range of small-molecule building blocks that exhibit both synthetic accessibility and structural complexity. The structural architecture of this compound demonstrates the successful integration of multiple ring systems, specifically combining the four-membered azetidine heterocycle with the three-membered cyclopropane carbocycle. This combination creates a unique spatial arrangement that contributes to the compound's distinctive chemical properties and potential biological activities.

The significance of this compound within heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of strain-containing heterocyclic systems. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This balance between reactivity and stability translates into both facile handling capabilities and unique reactivity patterns that can be triggered under appropriate reaction conditions. The incorporation of the cyclopropyl substituent further enhances the strain characteristics of the molecule, creating additional opportunities for selective chemical transformations.

The tert-butoxycarbonyl protecting group serves multiple functions within the molecular structure, providing both synthetic utility and structural stability. This protecting group enables selective functionalization of other parts of the molecule while maintaining the integrity of the azetidine nitrogen, and it can be removed under mild acidic conditions when desired. The protecting group strategy exemplified by this compound reflects broader trends in synthetic organic chemistry toward the development of orthogonal protection schemes that enable complex multi-step syntheses.

Historical Context of Azetidine-Containing Compounds

The historical development of azetidine chemistry provides crucial context for understanding the significance of this compound within the broader landscape of heterocyclic research. Azetidines can be prepared through reduction of azetidinones using lithium aluminium hydride, with even more effective results achieved using a mixture of lithium aluminium hydride and aluminium trichloride. These synthetic approaches have evolved significantly since the early investigations into four-membered nitrogen heterocycles, reflecting ongoing advances in both reagent development and mechanistic understanding.

The natural occurrence of azetidine-containing compounds has provided additional impetus for synthetic development in this area. Azetidine and its derivatives are relatively rare structural motifs in natural products, but they are components of biologically significant molecules such as mugineic acids and penaresidins. Perhaps the most abundant azetidine-containing natural product is azetidine-2-carboxylic acid, which functions as a toxic mimic of proline and has been extensively studied for its biological effects and potential therapeutic applications.

Recent advances in azetidine chemistry have been remarkable, with significant developments in both synthetic methodology and applications. The field has witnessed the development of novel synthetic approaches including radical strain-release photocatalysis, which has emerged as a formidable tool for crafting small rings. This photocatalytic approach enables the transformation of azabicyclo[1.1.0]butanes into densely functionalized azetidines through a controlled radical strain-release process that opens new avenues for accessing complex azetidine derivatives.

The pharmaceutical industry has increasingly recognized the value of azetidine-containing compounds as privileged scaffolds for drug discovery. Despite their promising pharmacokinetic properties relative to five- and six-membered nitrogen rings, azetidines have led to only nine approved drugs, indicating significant opportunities for further development. This discrepancy between importance and prevalence is attributed to the synthetic challenges associated with azetidine construction, highlighting the value of compounds like this compound as building blocks that can facilitate access to more complex azetidine-containing molecules.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established conventions for complex heterocyclic compounds while incorporating specific descriptors for each structural element. The International Union of Pure and Applied Chemistry naming system provides the framework for describing this compound, with the azetidine ring serving as the parent heterocycle and the various substituents defined according to their positions and chemical nature. The tert-butoxycarbonyl group attached to the nitrogen atom of the azetidine ring is designated as the 1-carboxylate, reflecting standard conventions for numbering four-membered nitrogen heterocycles.

The classification of this compound extends across multiple chemical categories, reflecting its complex structural composition. As a member of the azetidine family, it belongs to the broader class of four-membered nitrogen heterocycles, which are characterized by significant ring strain and unique reactivity patterns. The presence of the cyclopropyl substituent places it within the category of strain-containing compounds, as cyclopropanes are known for their high ring strain and tendency to undergo ring-opening reactions under appropriate conditions.

From a functional group perspective, the compound can be classified as a carbamate due to the presence of the tert-butoxycarbonyl protecting group. This classification is significant for understanding the compound's reactivity, as carbamates exhibit characteristic behavior under various reaction conditions, including acid-catalyzed deprotection and potential participation in coupling reactions. The primary amine functionality within the cyclopropyl substituent adds another layer of classification, positioning the compound as a polyfunctional molecule capable of participating in diverse chemical transformations.

| Structural Component | Classification | Chemical Significance |

|---|---|---|

| Azetidine ring | Four-membered nitrogen heterocycle | High ring strain, unique reactivity |

| Tert-butoxycarbonyl group | Carbamate protecting group | Acid-labile protection, synthetic utility |

| Cyclopropyl substituent | Three-membered carbocycle | Ring strain, potential for ring-opening |

| Primary amine | Aliphatic amine | Nucleophilic reactivity, hydrogen bonding |

Position within Nitrogen-Containing Heterocyclic Scaffold Research

This compound occupies a distinctive position within the contemporary landscape of nitrogen-containing heterocyclic scaffold research. Nitrogen-containing heterocycles represent one of the most abundant classes of molecules in drugs and agrochemicals, with more than sixty percent of currently marketed pharmaceuticals containing at least one nitrogen heterocycle. This statistical significance underscores the importance of developing new synthetic approaches and novel scaffold designs that can expand the available chemical space for drug discovery applications.

The scientific community's movement toward alternative molecular architectures with elevated three-dimensionality represents a significant trend that directly impacts the relevance of compounds like this compound. This trend is sustained by the greater metabolic stability and structural modularity of three-dimensional systems relative to planar aromatic systems. The azetidine core is considered a privileged scaffold because it can mimic pyridine, piperidine, and pyrrolidine for bioisosteric replacement, providing opportunities to modify the pharmacological properties of lead compounds while maintaining or enhancing their biological activity.

Recent research developments have highlighted the potential of azetidine-containing compounds in various therapeutic areas. The development of radical strain-release photocatalysis has opened new synthetic pathways for accessing densely functionalized azetidines with two exit vectors, enabling the incorporation of diverse functional groups and substituents. This methodological advance is particularly relevant for compounds like this compound, which could serve as precursors or intermediates in such synthetic sequences.

The integration of fragment-based drug design principles with azetidine chemistry has created new opportunities for scaffold diversification and optimization. Fragment-based approaches have become a novel paradigm for drug discovery, emphasizing the importance of small, rigid heterocyclic fragments that can be elaborated into larger, more complex molecules. The structural rigidity provided by the azetidine ring, combined with the conformational constraints imposed by the cyclopropyl substituent, positions this compound as an attractive starting point for fragment-based design strategies.

| Research Area | Relevance to Compound | Future Directions |

|---|---|---|

| Bioisosteric replacement | Azetidine mimics larger rings | Systematic structure-activity studies |

| Fragment-based design | Rigid scaffold properties | Library synthesis and screening |

| Strain-release chemistry | Multiple strained rings | Novel synthetic transformations |

| Three-dimensional scaffolds | Enhanced metabolic stability | Pharmacokinetic optimization |

The position of this compound within current research trends reflects the growing recognition that innovative heterocyclic scaffolds can provide solutions to ongoing challenges in medicinal chemistry. The compound's unique combination of structural features positions it at the intersection of multiple research directions, including the development of new synthetic methodologies, the exploration of novel pharmacophores, and the advancement of three-dimensional chemical space. This multifaceted relevance ensures that compounds of this type will continue to play important roles in advancing both fundamental understanding and practical applications of nitrogen-containing heterocyclic chemistry.

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVIOMOTHJUKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is a chemical compound with a structure that includes a tert-butyl group, an aminocyclopropyl group, and an azetidine ring. It has potential applications in various fields of science and industry.

Scientific Research Applications

- Chemistry This compound serves as a building block in organic synthesis for constructing complex molecules.

- Biology It is employed as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

- Medicine The compound is of interest in medicinal chemistry due to its potential biological activities. The biological activity of the compound is linked to its interaction with various biological targets, and preliminary studies suggest it may act as an inhibitor in specific enzyme pathways and receptor interactions.

- Industry It is utilized in the production of specialty chemicals and materials.

This compound (CAS#: 1352012-69-1) is a compound of interest in medicinal chemistry because of its potential biological activities.

Antimicrobial Activity

Derivatives of azetidine compounds exhibit significant antimicrobial properties. For example, compounds similar to tert-butyl 3-(1-aminocyclopropyl)azetidine were tested against various bacterial strains, demonstrating notable Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like isoniazid.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Isoniazid | 0.5 | Mycobacterium tuberculosis |

Reactions

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors to modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally distinct from other azetidine- or cyclopropane-containing derivatives. Below is a detailed comparison based on substituents, reactivity, and applications:

Structural Analogues with Azetidine Core

Functional Group Comparison

- Cyclopropane vs. Fluorine: The 1-aminocyclopropyl group in the target compound provides steric hindrance and rigidity, whereas fluorinated analogs (e.g., 3-fluoroazetidine derivatives) improve metabolic stability and bioavailability in drug candidates .

- Amino vs. Hydroxyl Groups: The primary amine in the target compound enables nucleophilic reactions (e.g., amide coupling), while hydroxyl-containing analogs (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) participate in hydrogen bonding or esterification .

Physicochemical Properties

Biologische Aktivität

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS#: 1352012-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.293 g/mol

- PubChem CID : 72207769

The biological activity of this compound is linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzyme pathways and receptor interactions, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(1-aminocyclopropyl)azetidine were tested against various bacterial strains, demonstrating notable Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Isoniazid | 0.5 | Mycobacterium tuberculosis |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results indicate that this compound possesses moderate antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related conditions .

Study on Antimicrobial Efficacy

In a study published in 2024, researchers synthesized several azetidine derivatives, including this compound, and assessed their efficacy against Mycobacterium tuberculosis. The study found that modifications to the azetidine ring significantly influenced antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Evaluation of Antioxidant Properties

Another research effort focused on the antioxidant capabilities of azetidine derivatives. The findings revealed that this compound exhibited promising results in reducing oxidative stress markers in vitro, suggesting potential applications in neuroprotective therapies .

Vorbereitungsmethoden

Key Synthetic Steps and Reaction Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of Azetidine Ring | Cyclization of appropriate precursors to form the 4-membered azetidine ring | Intramolecular nucleophilic substitution or strain-release ring expansion; solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (N₂ or Ar) | Use of 1-azabicyclo[1.1.0]butane (ABB) as a versatile intermediate enables rapid ring formation |

| 2. Introduction of 1-Aminocyclopropyl Group | Reaction of azetidine intermediate with 1-aminocyclopropylamine or cyclopropylmethylamine derivatives | Nucleophilic substitution or cross-coupling reactions; catalyzed by bases such as triethylamine or pyridine | Ensures selective attachment of the cyclopropyl amino substituent |

| 3. Protection with Tert-butyl Group | Boc protection of the free amino group to yield the final compound | Boc₂O (di-tert-butyl dicarbonate) in presence of base; mild conditions to avoid ring opening | Protects the amino functionality for stability and further synthetic manipulation |

These steps may be optimized depending on the scale and desired purity, with industrial methods focusing on catalyst efficiency and reaction time reduction.

Detailed Synthetic Route Using Strain-Release Chemistry

Recent advances utilize the strain-release reactivity of 1-azabicyclo[1.1.0]butane (ABB) to streamline azetidine synthesis:

- Preparation of ABB: Generated in situ from precursors such as allylamine treated with bromine and then with phenyllithium.

- Ring Formation: ABB undergoes nucleophilic attack by electrophiles such as tert-butyl chloroformate, leading to ring expansion and formation of Boc-protected azetidine intermediates.

- Halide Introduction: Using sodium iodide or lithium bromide, 3-haloazetidines are formed, which serve as versatile intermediates.

- Functionalization: Subsequent substitution with 1-aminocyclopropyl derivatives yields the target compound.

This method allows gram-scale synthesis with yields around 79-81% and offers a modular approach to azetidine derivatives.

Reaction Conditions and Catalysts

- Atmosphere: Reactions are typically conducted under inert gas (nitrogen or argon) to prevent oxidation or moisture interference.

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used.

- Catalysts/Bases: Triethylamine or pyridine facilitate amine protection and substitution reactions.

- Temperature: Mild to moderate temperatures (0°C to room temperature) are preferred to maintain ring integrity.

Comparative Data Table of Key Intermediates and Yields

| Intermediate | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane (ABB) | Allylamine + Br₂ + PhLi | Bromine in EtOH, phenyllithium | High (gram-scale) | Precursor for azetidine ring formation |

| Boc-protected 3-iodoazetidine | ABB + Boc₂O + NaI | Boc₂O, NaI, MeCN | 81% | Versatile intermediate for further substitution |

| Boc-protected 3-bromoazetidine | ABB + Boc₂O + LiBr | Boc₂O, LiBr, MeCN | 79% | Alternative halide intermediate |

| Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate | Boc-3-haloazetidine + 1-aminocyclopropylamine | Nucleophilic substitution, base catalyst | Variable, optimized | Final target compound |

Research Findings and Optimization

- The use of ABB enables a one-pot, gram-scale synthesis of protected azetidines, reducing the number of steps compared to classical methods starting from epichlorohydrin.

- The strain-release approach offers a modular platform to introduce various substituents at the 3-position of azetidine, including the 1-aminocyclopropyl group.

- Protection with tert-butyl carbamate is critical for stability and further functionalization , often achieved under mild conditions to avoid ring strain-induced decomposition.

- Industrial adaptations focus on catalyst selection and solvent optimization to improve yield and purity while minimizing reaction time.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl-protected azetidine derivatives (e.g., tert-butyl azetidine-1-carboxylate) with 1-aminocyclopropane precursors. Key steps include:

- Using sodium hydride or potassium carbonate as a base in solvents like THF or DMF .

- Stirring at room temperature or mildly elevated temperatures (40–60°C) to promote cyclopropane ring formation .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized, and what analytical methods are critical?

Characterization relies on:

- NMR spectroscopy : To confirm the azetidine ring structure and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass spectrometry : For molecular weight verification (expected [M+H]⁺ = 200.2) .

- HPLC : To assess purity, particularly for detecting unreacted cyclopropylamine or azetidine intermediates .

Q. What are the stability considerations for storage and handling?

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. However:

- Avoid prolonged exposure to moisture, as hydrolysis of the tert-butyl carbamate group can occur .

- Store in amber vials to prevent photodegradation of the cyclopropane moiety .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up?

Yield discrepancies often arise from:

- Solvent effects : THF may favor faster kinetics, while DMF improves solubility of intermediates .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) can enhance cyclopropane formation efficiency .

- Byproduct analysis : Use LC-MS to identify side products (e.g., ring-opened derivatives) and adjust reaction time/temperature accordingly .

Q. What strategies address regioselectivity challenges in functionalizing the azetidine ring?

The azetidine’s strained ring and tert-butyl group influence reactivity:

- Steric effects : The tert-butyl group directs electrophilic attacks to the less hindered 3-position .

- Protecting groups : Temporary protection of the cyclopropylamine with Boc groups can prevent undesired side reactions during derivatization .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict interactions with biological targets (e.g., enzymes like γ-secretase) by modeling the compound’s 3D structure (PDB ID: 5A63) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity in anti-inflammatory or neuroprotective assays .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Kinetic assays : Measure inhibition constants (Kᵢ) for enzyme targets using fluorogenic substrates .

- CRISPR-Cas9 knockout models : Confirm target specificity by comparing responses in wild-type vs. gene-edited cell lines .

- Metabolic profiling : Track downstream effects via untargeted metabolomics (e.g., altered lipid or amino acid pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.